4-Iodo-2,5-dimethylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Iodo-2,5-dimethylphenol often involves oxidative coupling reactions and iodination processes. For example, the oxidative coupling of 2,6-dimethylphenol has been demonstrated to produce various biphenyl derivatives through C-C coupling mediated by hypervalent iodine compounds, showcasing a method that could be adapted for the synthesis of 4-Iodo-2,5-dimethylphenol (Boldron et al., 2005).
Molecular Structure Analysis
Structural analyses often employ X-ray crystallography, providing insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of 4-Iodo-2,5-dimethylphenol. Studies on similar compounds have revealed intricate details of molecular arrangements and electronic structures, contributing to a deeper understanding of their reactivity and properties (Koposov et al., 2006).
Chemical Reactions and Properties
4-Iodo-2,5-dimethylphenol participates in various chemical reactions, including but not limited to, substitution reactions, oxidative couplings, and serving as a precursor for further functionalization. Its iodo and phenol functionalities make it a versatile reagent in organic synthesis, with the potential for undergoing nucleophilic substitution reactions or serving as an electrophile in oxidative coupling processes.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and stability of 4-Iodo-2,5-dimethylphenol, are crucial for its handling and application in various chemical processes. These properties are influenced by the molecular structure, particularly the presence of the iodine atom and the dimethylphenol moiety, which affect its polarity, solubility in different solvents, and thermal stability.
Chemical Properties Analysis
The chemical properties of 4-Iodo-2,5-dimethylphenol, such as its acidity, reactivity towards nucleophiles or bases, and potential for participating in oxidative or reductive processes, are central to its utility in synthetic chemistry. The presence of the iodine atom adjacent to the phenol group can significantly impact its reactivity, making it amenable to various chemical transformations and applications in synthesis and material science.
Scientific Research Applications
Trace Level Determination of Iodide, Iodine, and Iodate by Gas Chromatography-Mass Spectrometry :
- Application : This study proposes a technique for determining iodine, iodide, and iodate in aqueous solutions, utilizing the conversion of iodine into 4-iodo-2,6-dimethylphenol, measured by gas chromatography-mass spectrometry.
- Authors : Ho‐Sang Shin, Y. Oh-Shin, Jun-Hwan Kim, J. Ryu (1996).
- Journal : Journal of Chromatography A.
- Read more.
Selective Oxidative para C-C Dimerization of 2,6-Dimethylphenol :
- Application : Investigates the oxidative coupling of 2,6-dimethylphenol, leading to a selective and efficient procedure to prepare 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol via a C-C coupling, mediated by a hypervalent form of iodine.
- Authors : C. Boldron, G. Aromí, G. Challa, P. Gamez, J. Reedijk (2005).
- Journal : Chemical communications.
- Read more.
Determination of Iodide by High-Performance Liquid Chromatography After Precolumn Derivatization :
- Application : Describes a method for sensitive detection of iodide, involving its derivatization into 4-iodo-2,6-dimethylphenol and subsequent high-performance liquid chromatography.
- Authors : K. Verma, Archana Jain, A. Verma (1992).
- Journal : Analytical Chemistry.
- Read more.
Synthesis and Body Distribution of Several Iodine-131 Labeled Centrally Acting Drugs :
- Application : Discusses the synthesis of compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane with 131I, and their body distribution, indicating potential applications in nuclear medicine for brain scanning.
- Authors : U. Braun, A. Shulgin, G. Braun, T. Sargent (1977).
- Journal : Journal of medicinal chemistry.
- Read more.
Safety And Hazards
properties
IUPAC Name |
4-iodo-2,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXNKKOQUYDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371238 | |
Record name | 4-iodo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,5-dimethylphenol | |
CAS RN |
114971-53-8 | |
Record name | 4-iodo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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